N-cycloheptyl-6-fluoropyridin-2-amine

Description

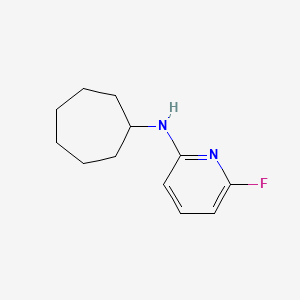

N-Cycloheptyl-6-fluoropyridin-2-amine (CAS: 1249418-53-8) is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₇FN₂ and a molecular weight of 208.28 g/mol . The compound features a cycloheptyl group attached to the amine nitrogen at the 2-position of the pyridine ring, with a fluorine substituent at the 6-position. Its structural uniqueness lies in the combination of a seven-membered cycloalkyl group and fluorine, which influences its physicochemical properties, such as lipophilicity and electronic characteristics.

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

N-cycloheptyl-6-fluoropyridin-2-amine |

InChI |

InChI=1S/C12H17FN2/c13-11-8-5-9-12(15-11)14-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,14,15) |

InChI Key |

FUWYSDGLCOKWEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cycloheptyl-6-fluoropyridin-2-amine involves several steps. One common method includes the nucleophilic substitution reaction of polyfluoropyridines to obtain monofluoropyridines . The reaction conditions typically involve the use of anhydrous ammonia gas in acetonitrile at low temperatures (0°C) for a short duration (5-10 minutes) to achieve high yields . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .

Chemical Reactions Analysis

N-cycloheptyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cycloheptyl-6-fluoropyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring influences the compound’s electronic properties, making it a valuable tool for studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and research context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-cycloheptyl-6-fluoropyridin-2-amine with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences |

|---|---|---|---|---|---|

| This compound | 1249418-53-8 | C₁₂H₁₇FN₂ | 208.28 | Cycloheptyl, 6-F | Larger cycloalkyl group (C₇ vs. C₆) |

| n-Cyclohexyl-6-fluoropyridin-2-amine | 1251221-30-3 | C₁₁H₁₅FN₂ | 194.25 | Cyclohexyl, 6-F | Smaller cycloalkyl group (C₆) |

| (S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine | 905587-04-4 | C₁₃H₁₂ClFN₂ | 250.70 | Chloro, fluorophenyl-ethyl | Halogen (Cl vs. F), bulky aromatic |

Key Observations :

Cycloalkyl Group Impact: The cycloheptyl group in the target compound increases steric bulk compared to the cyclohexyl analogue (194.25 g/mol vs. 208.28 g/mol) . The cyclohexyl derivative (CAS: 1251221-30-3) is more compact, which may improve solubility and bioavailability in drug formulations .

Halogen Substitution :

- The 6-fluoro substituent in the target compound provides electron-withdrawing effects, influencing the pyridine ring’s electronic density and reactivity. In contrast, the 6-chloro analogue (CAS: 905587-04-4) introduces stronger electron withdrawal and greater molecular weight (250.70 g/mol) .

Aromatic vs. Aliphatic Substituents :

- The (S)-6-chloro-N-[1-(4-fluorophenyl)ethyl] variant incorporates a chiral center and a fluorinated aromatic group, which may enhance target binding specificity in medicinal chemistry applications .

Physicochemical and Commercial Considerations

Notes:

- The cycloheptyl group’s larger size reduces aqueous solubility compared to the cyclohexyl analogue, which may limit its utility in aqueous-based formulations .

Research and Application Insights

- This compound: No direct pharmacological data are available, but its fluoropyridine core is common in kinase inhibitors and CNS-targeting agents. The cycloheptyl group may provide unique binding interactions in hydrophobic enzyme pockets .

- n-Cyclohexyl-6-fluoropyridin-2-amine : Used as a intermediate in antiviral drug development, leveraging its balance of solubility and lipophilicity .

Biological Activity

N-cycloheptyl-6-fluoropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the pyridine ring alters the compound's reactivity and biological activity, making it a suitable candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom serves as an electron-withdrawing group, which can enhance the compound's binding affinity to enzymes and receptors. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.

- Alteration of Signal Transduction Pathways : By modulating receptor activity, the compound can influence cellular signaling processes.

In Vitro Studies

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines.

Cytotoxicity Assays

The compound was evaluated for its cytotoxic effects using standard MTT assays on various human cancer cell lines. The results indicated the following:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 15.0 | Moderate cytotoxicity |

| HeLa | 12.5 | Significant inhibition observed |

| A549 | 22.3 | Lower activity compared to MCF-7 |

These findings suggest that this compound has promising anticancer properties, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Case Studies

- Breast Cancer Model : In a study assessing the efficacy of this compound in a xenograft model of breast cancer, significant tumor growth inhibition was observed after treatment. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase 3 in treated tissues.

- Combination Therapy : In another study, combining this compound with conventional chemotherapeutics showed enhanced efficacy in reducing tumor size compared to monotherapy. This suggests potential for use in combination therapies.

Structure Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly affect biological activity. The fluorine substitution at the 6-position appears to enhance binding affinity and selectivity towards certain targets, which is critical for its antitumor activity.

Safety and Toxicity Profile

Preliminary assessments of the safety profile indicate that this compound exhibits low toxicity in non-cancerous cell lines at therapeutic doses, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.